

2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone synthesis pathway

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Compound of Interest

Compound Name:	2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone
CAS No.:	99973-51-0
Cat. No.:	B1315639

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An in-depth technical guide on the synthesis of **2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone** for researchers, scientists, and drug development professionals.

Executive Summary

2-Chloro-1-(8-hydroxyquinolin-5-yl)ethanone, also known as 5-chloroacetyl-8-hydroxyquinoline, is a pivotal intermediate in synthetic organic and medicinal chemistry. As a derivative of 8-hydroxyquinoline (8-HQ), a privileged scaffold known for its potent metal-chelating properties and diverse biological activities, this ketone serves as a versatile building block for constructing more complex molecules, including novel therapeutic agents and analytical probes.^{[1][2][3][4][5]} Its structure incorporates a reactive α -chloro ketone moiety, which is amenable to a wide range of nucleophilic substitution reactions, enabling the facile introduction of various functional groups.

This technical guide provides a comprehensive overview of the primary synthesis pathway for **2-Chloro-1-(8-hydroxyquinolin-5-yl)ethanone** via the Friedel-Crafts acylation of 8-hydroxyquinoline. We delve into the underlying reaction mechanism, offer a detailed, field-

proven experimental protocol, and discuss critical parameters for process optimization and troubleshooting. The document is structured to deliver both theoretical understanding and practical, actionable insights for laboratory application, grounded in established chemical principles and authoritative literature.

The Core Synthesis Pathway: Friedel-Crafts Acylation

The most direct and widely reported method for preparing **2-Chloro-1-(8-hydroxyquinolin-5-yl)ethanone** is the electrophilic aromatic substitution of 8-hydroxyquinoline with chloroacetyl chloride.^[6] This transformation is a classic example of the Friedel-Crafts acylation, a cornerstone of C-C bond formation in aromatic chemistry.^{[7][8]}

Theoretical & Mechanistic Underpinnings

The Friedel-Crafts acylation of an aromatic ring proceeds via an electrophilic substitution mechanism.^{[8][9][10]} The reaction requires a strong Lewis acid catalyst, typically aluminum trichloride (AlCl_3), to generate a highly reactive electrophile, the acylium ion.^[7]

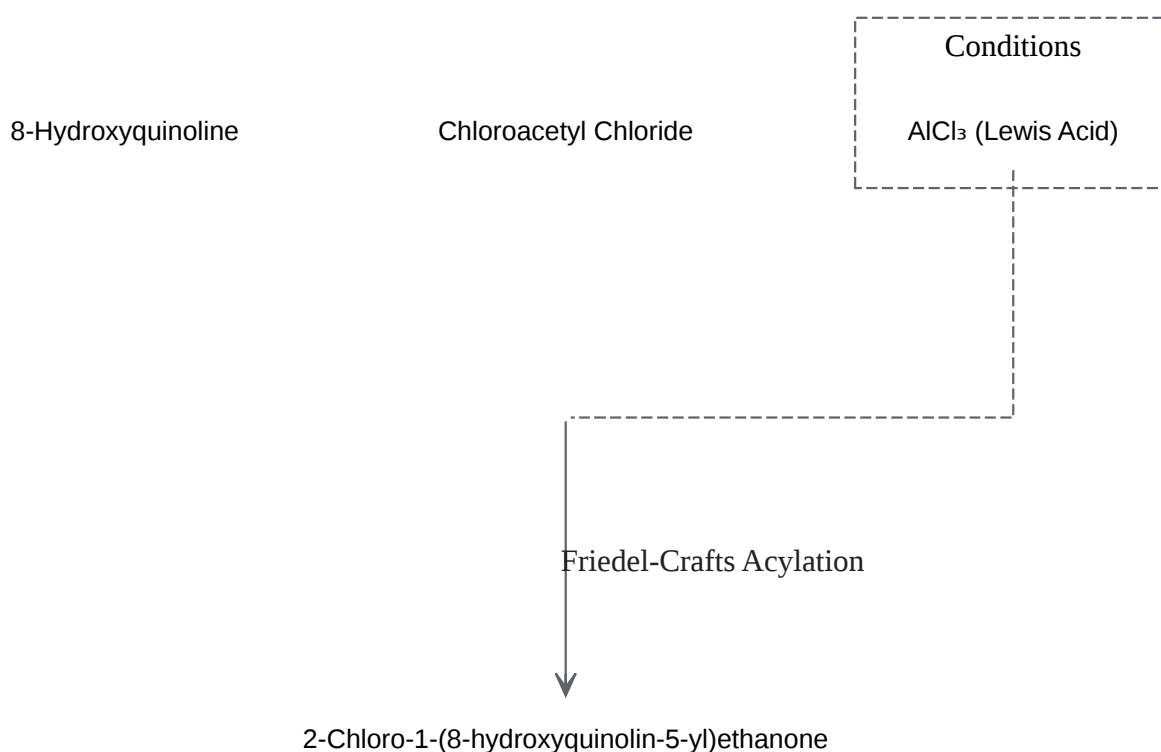
The key mechanistic steps for this specific synthesis are as follows:

- **Generation of the Electrophile:** The Lewis acid catalyst (AlCl_3) coordinates to the chlorine atom of chloroacetyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized chloroacylium ion (ClCH_2CO^+).^{[8][9]}
- **Electrophilic Attack:** The electron-rich 8-hydroxyquinoline ring acts as a nucleophile, attacking the electrophilic carbon of the chloroacylium ion. The substitution is highly regioselective, occurring predominantly at the C-5 position. This preference is dictated by the directing effects of the hydroxyl (-OH) and the pyridine ring nitrogen, which activate the C-5 and C-7 positions. The C-5 position is generally favored due to steric considerations.
- **Formation of the Sigma Complex:** The attack on the aromatic ring temporarily disrupts its aromaticity, forming a carbocation intermediate known as an arenium ion or sigma complex.
- **Deprotonation and Catalyst Complexation:** A weak base, typically the AlCl_4^- formed in the first step, abstracts a proton from the C-5 position, restoring the aromaticity of the quinoline ring.^[7] Concurrently, the newly formed ketone product, being a moderate Lewis base, forms

a stable complex with the AlCl_3 catalyst. This complexation is a key feature of Friedel-Crafts acylation and necessitates the use of at least a stoichiometric amount of the catalyst.[7][10]

- Hydrolysis (Workup): The final step involves an aqueous workup, typically with dilute acid, to decompose the ketone- AlCl_3 complex and liberate the final product, **2-Chloro-1-(8-hydroxyquinolin-5-yl)ethanone**.

Overall Synthesis Reaction



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Caption: Overall Friedel-Crafts acylation of 8-Hydroxyquinoline.

Detailed Reaction Mechanism



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Caption: Step-wise mechanism of the Friedel-Crafts acylation.

Detailed Experimental Protocol

This protocol is synthesized from established literature procedures, primarily based on the work of Matsumura, and adapted with modern laboratory safety and best practices in mind.[6]

Materials and Reagents

Reagent	CAS No.	Molar Mass (g/mol)	Purity	Notes
8-Hydroxyquinoline	148-24-3	145.16	>99%	Store in a cool, dark place.
Aluminum Chloride (Anhydrous)	7446-70-0	133.34	>99%	Highly hygroscopic. Handle in a glovebox or under inert atmosphere.
Chloroacetyl Chloride	79-04-9	112.94	>98%	Corrosive and lachrymatory. Use in a fume hood.
Nitrobenzene	98-95-3	123.11	>99%	Toxic. Use as a solvent in a well-ventilated fume hood.
Hydrochloric Acid (conc.)	7647-01-0	36.46	~37%	Corrosive.
Water (Deionized)	7732-18-5	18.02	N/A	For workup and recrystallization.
Ethanol	64-17-5	46.07	>95%	For recrystallization (optional).

Equipment

- Three-neck round-bottom flask (500 mL)
- Reflux condenser with a drying tube (CaCl₂)
- Dropping funnel

- Magnetic stirrer and stir bar
- Heating mantle with temperature controller
- Ice bath
- Buchner funnel and vacuum flask
- Standard laboratory glassware (beakers, graduated cylinders)
- Thin-Layer Chromatography (TLC) apparatus

Step-by-Step Synthesis Procedure

- **Reaction Setup:** Assemble the three-neck flask with the reflux condenser, dropping funnel, and a stopper. Ensure all glassware is thoroughly dried. Charge the flask with 8-hydroxyquinoline (0.1 mol, 14.5 g) and nitrobenzene (150 mL). Begin stirring the mixture to form a solution.
- **Catalyst Addition:** Cool the flask in an ice bath. Carefully and portion-wise, add anhydrous aluminum chloride (0.22 mol, 29.3 g) to the stirred solution over 30 minutes. The addition is exothermic and will result in the formation of a colored complex. Maintain the temperature below 10 °C during this step.
- **Acylating Agent Addition:** Once the catalyst is fully added and the mixture is homogeneous, replace the ice bath with the heating mantle. Add chloroacetyl chloride (0.11 mol, 12.4 g, ~8.8 mL) to the dropping funnel. Add the chloroacetyl chloride dropwise to the reaction mixture over 20-30 minutes.
- **Reaction:** After the addition is complete, heat the reaction mixture to 60-70 °C and maintain this temperature for 2-3 hours. Monitor the reaction's progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase), observing the consumption of the 8-hydroxyquinoline spot.
- **Workup and Hydrolysis:** After the reaction is complete, cool the flask to room temperature and then place it in a large ice bath. Very slowly and carefully, pour the reaction mixture onto a mixture of crushed ice (approx. 300 g) and concentrated hydrochloric acid (50 mL). This

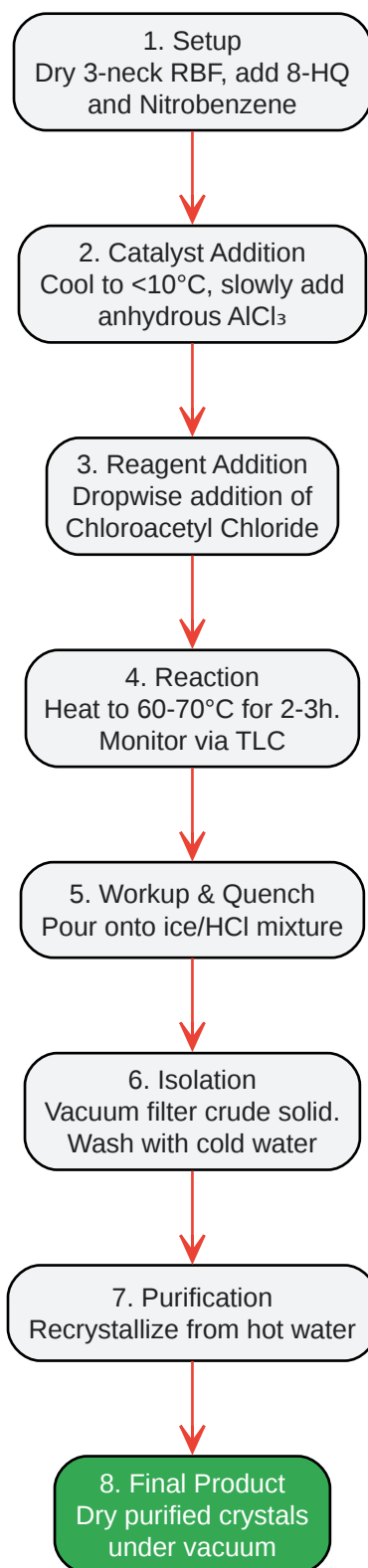
step is highly exothermic and will hydrolyze the aluminum complexes. Stir the resulting mixture vigorously for 30 minutes.

- **Product Isolation:** The product will precipitate as a solid. Isolate the crude product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold water to remove any remaining salts and acid.
- **Purification:** The crude product can be purified by recrystallization. According to literature, hot water is an effective solvent.^[6] Dissolve the crude solid in a minimum amount of boiling water, filter while hot to remove any insoluble impurities, and allow the filtrate to cool slowly to room temperature, then in an ice bath to induce crystallization. Collect the purified crystals (often described as colorless or yellow needles) by vacuum filtration and dry them in a vacuum oven.^[6]

Safety Precautions

- **Personal Protective Equipment (PPE):** Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.
- **Fume Hood:** Conduct the entire reaction in a certified chemical fume hood due to the use of toxic nitrobenzene and corrosive/lachrymatory chloroacetyl chloride.
- **Anhydrous $AlCl_3$:** Aluminum chloride reacts violently with water. Prevent any contact with moisture. Quenching the reaction should be done slowly and behind a blast shield.
- **Waste Disposal:** Dispose of all chemical waste, especially the nitrobenzene-containing filtrate, according to institutional guidelines for hazardous waste.

Experimental Workflow Diagram



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Caption: Step-by-step experimental workflow for the synthesis.

Characterization and Expected Results

Proper characterization is essential to confirm the identity and purity of the synthesized **2-Chloro-1-(8-hydroxyquinolin-5-yl)ethanone**.

Physical Properties and Yield

Parameter	Expected Value	Source
Appearance	Colorless to yellow, hair-like needles	[6]
Melting Point	144-145 °C	[6]
Yield	~36% (of theoretical)	[6]
Solubility	Soluble in usual organic solvents, dilute mineral acids, or caustic soda. Moderately soluble in hot water.	[6]

Spectroscopic Data Interpretation

- FT-IR (Fourier-Transform Infrared Spectroscopy):
 - ~3400 cm^{-1} (broad): O-H stretch of the phenolic hydroxyl group.
 - ~1680 cm^{-1} (strong): C=O stretch of the aryl ketone.
 - ~1600-1450 cm^{-1} : C=C and C=N stretching vibrations of the quinoline ring.
 - ~750-800 cm^{-1} : C-Cl stretch of the chloromethyl group.
- ^1H NMR (Proton Nuclear Magnetic Resonance Spectroscopy): (Predicted shifts in CDCl_3 or DMSO-d_6)
 - ~10-11 ppm (singlet, broad): Phenolic -OH proton.
 - ~7.5-9.0 ppm (multiplets): Aromatic protons of the quinoline ring system. The specific pattern will confirm the 5-position substitution.

- ~4.8 ppm (singlet, 2H): Methylene protons (-CH₂Cl). The singlet nature confirms the absence of adjacent protons.
- Mass Spectrometry:
 - The mass spectrum should show a molecular ion peak (M⁺) at m/z ≈ 221.02 and a characteristic (M+2)⁺ peak at m/z ≈ 223.02 with an intensity ratio of approximately 3:1, corresponding to the isotopic abundance of ³⁵Cl and ³⁷Cl.

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